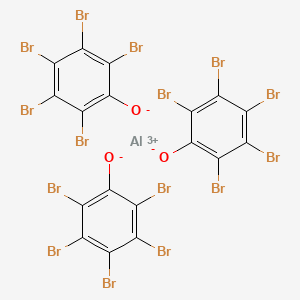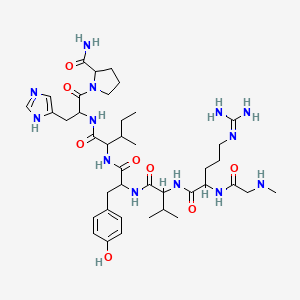
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3) is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition in the body. This compound has widespread effects on cellular differentiation and proliferation, and it can modulate immune responsiveness and central nervous system function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 can be synthesized through a series of chemical reactions. One efficient and alternative convergent synthesis involves starting from (S)-carvone and proceeding through nine steps, achieving a 13% yield. This method features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .
Industrial Production Methods: Industrial production methods for 1-alpha,25-Dihydroxy-3-epi Vitamin D3 typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 undergoes various types of chemical reactions, including hydroxylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, often using reagents like hydrogen peroxide or specific hydroxylating enzymes.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Applications De Recherche Scientifique
1-alpha,25-Dihydroxy-3-epi Vitamin D3 has numerous scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying vitamin D3 metabolism and its derivatives.
Biology: The compound is studied for its role in cellular differentiation and proliferation, as well as its effects on immune responsiveness.
Medicine: It has potential therapeutic applications in treating conditions related to calcium metabolism, such as osteoporosis and certain cancers.
Mécanisme D'action
1-alpha,25-Dihydroxy-3-epi Vitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process leads to increased calcium absorption in the intestines, calcium reabsorption in the kidneys, and calcium mobilization from bones .
Comparaison Avec Des Composés Similaires
1-alpha,25-Dihydroxyvitamin D3 (Calcitriol): The biologically active form of vitamin D3, involved in calcium absorption and deposition.
1-alpha-Hydroxyvitamin D3 (Alfacalcidol): A synthetic analog that is metabolized to 1,25-dihydroxycholecalciferol, the active form of vitamin D3.
Uniqueness: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 is unique due to its specific stereochemistry, which may result in different biological activities compared to other vitamin D3 analogs. Its ability to modulate immune responsiveness and central nervous system function, along with its potential chemopreventive properties, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i5D3 |
Clé InChI |
GMRQFYUYWCNGIN-OMJIPURISA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C)(C)O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



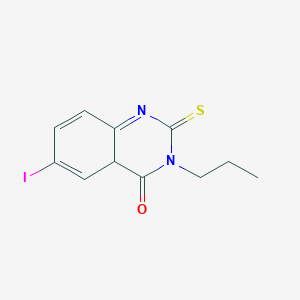
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)
![6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12326640.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
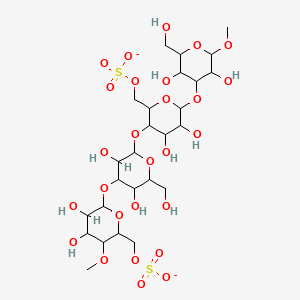
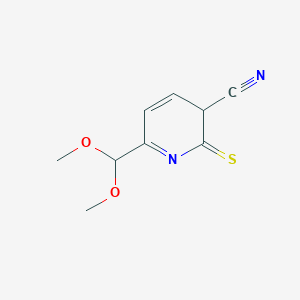
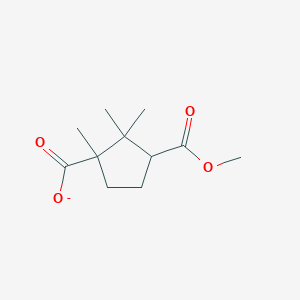
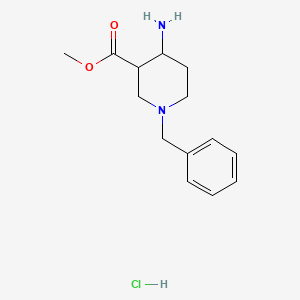
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
